

introduction to 5-(Methoxycarbonyl)-2-nitrobenzoic acid as a building block

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Compound of Interest

Compound Name: 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Cat. No.: B1602172

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An In-Depth Technical Guide to **5-(Methoxycarbonyl)-2-nitrobenzoic Acid** as a Versatile Synthetic Building Block

Introduction: A Trifunctional Scaffold for Complex Synthesis

5-(Methoxycarbonyl)-2-nitrobenzoic acid, identified by its CAS number 76143-33-4, is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure is unique in that it presents three distinct functional groups on a single benzene ring: a carboxylic acid, a methyl ester, and a nitro group. This trifunctional nature provides chemists with a powerful tool for regioselective modifications, enabling the construction of intricate molecular architectures that are pivotal in pharmaceutical and materials science research.^[1] The strategic placement of an electron-withdrawing nitro group ortho to the carboxylic acid and para to the methoxycarbonyl group significantly influences the reactivity of the entire scaffold, opening avenues for diverse chemical transformations. This guide provides a detailed exploration of its properties, synthesis, core reactivity, and practical applications for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a building block's physical properties is fundamental to its application in synthesis. The key properties of **5-(Methoxycarbonyl)-2-nitrobenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	76143-33-4	[2] [3]
Molecular Formula	C ₉ H ₇ NO ₆	[1] [3]
Molecular Weight	225.15 g/mol	[1]
IUPAC Name	5-(methoxycarbonyl)-2-nitrobenzoic acid	[2]
Boiling Point	439.248 °C at 760 mmHg	[2]
Flash Point	219.449 °C	[2]
Density	1.484 g/cm ³	[2]
Storage	Room temperature, dry conditions	[1]

Note: Detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure post-synthesis.

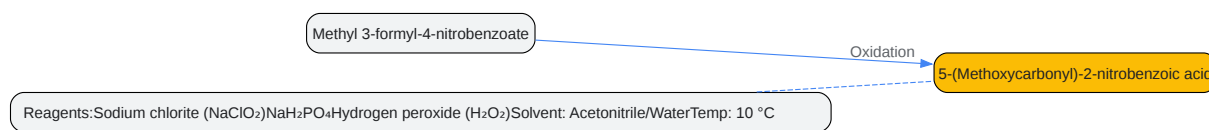
Synthesis of the Building Block

The preparation of **5-(Methoxycarbonyl)-2-nitrobenzoic acid** can be approached from different precursors, with the choice of route often depending on the availability of starting materials and the desired scale.

Primary Synthetic Route: Oxidation of a Benzaldehyde Precursor

A documented method for synthesizing the title compound involves the selective oxidation of the corresponding benzaldehyde, methyl 3-formyl-4-nitrobenzoate.[\[4\]](#) This transformation

leverages the stability of the nitro and ester groups under specific oxidative conditions that convert the aldehyde to a carboxylic acid.



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Caption: Synthesis of **5-(Methoxycarbonyl)-2-nitrobenzoic acid** via oxidation.[4]

Experimental Protocol: Synthesis via Oxidation

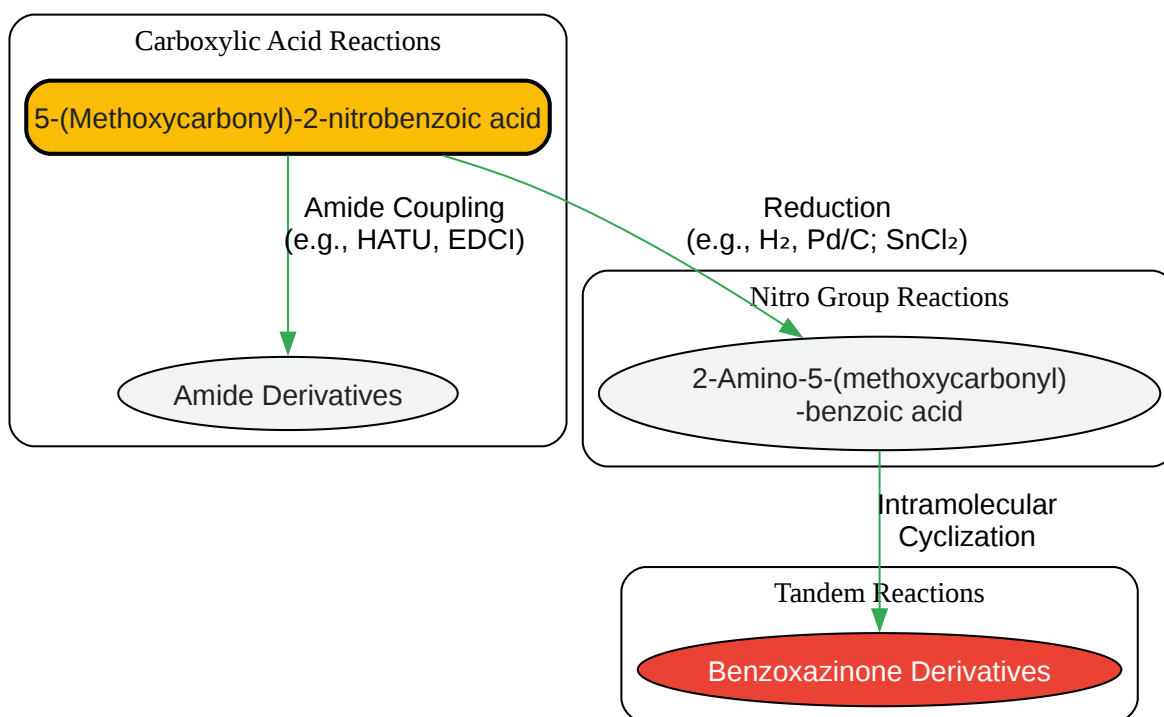
This protocol is based on the reported oxidation of methyl 3-formyl-4-nitrobenzoate.[4]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-formyl-4-nitrobenzoate (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).
- **Reagent Preparation:** In a separate beaker, prepare an aqueous solution of sodium dihydrogenphosphate (NaH_2PO_4) and sodium chlorite (NaClO_2).
- **Reaction Execution:** Cool the flask containing the starting material to 10 °C using an ice-water bath.
- To this solution, add the aqueous reagent solution dropwise, followed by the slow addition of hydrogen peroxide (30% solution). Maintain the temperature at 10 °C throughout the addition.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
- **Work-up:** Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3.

- Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **5-(Methoxycarbonyl)-2-nitrobenzoic acid**.

Core Reactivity and Synthetic Applications

The utility of **5-(Methoxycarbonyl)-2-nitrobenzoic acid** stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled approach to building molecular complexity.



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Caption: Key reaction pathways of **5-(Methoxycarbonyl)-2-nitrobenzoic acid**.

Selective Reduction of the Nitro Group

The most powerful transformation of this building block is the selective reduction of the nitro group to an amine. This is a cornerstone reaction in the synthesis of many nitrogen-containing heterocycles. The resulting product, 2-amino-5-(methoxycarbonyl)benzoic acid, is an anthranilic acid derivative.

- **Expertise & Experience:** The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method. Alternatively, metal-based reductions like tin(II) chloride (SnCl₂) in an acidic medium are robust and tolerate a wide range of functional groups, though they require a more demanding aqueous workup. The catalytic route is often preferred for its cleaner profile and easier product isolation.

Protocol: Selective Nitro Group Reduction

- **Setup:** To a solution of **5-(Methoxycarbonyl)-2-nitrobenzoic acid** (1.0 eq) in methanol or ethyl acetate, add Palladium on carbon (10% w/w, ~5 mol%).
- **Reaction:** Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction by TLC for the disappearance of the starting material.
- **Work-up:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-(methoxycarbonyl)benzoic acid, which can be used directly or purified further.

Reactions of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides. Amide bond formation is particularly relevant in drug discovery.

- **Trustworthiness:** Standard peptide coupling reagents such as HATU, HOBt, or EDCI provide a reliable and high-yielding method for forming amide bonds with primary or secondary

amines. The reaction is typically performed in an aprotic polar solvent like DMF or CH_2Cl_2 . The self-validating nature of this protocol lies in the predictable and clean conversion, often confirmed by simple LC-MS analysis showing consumption of the acid and formation of the higher molecular weight amide product.

Tandem Reactions and Heterocycle Synthesis

The true synthetic power of this building block is realized in multi-step, one-pot, or tandem sequences. For instance, after the reduction of the nitro group to an amine, the resulting anthranilate derivative is primed for intramolecular cyclization reactions. The proximal amine and carboxylic acid (or ester) can react with various electrophiles to form important heterocyclic cores, such as quinazolinones or benzoxazinones, which are prevalent in medicinal chemistry.

Safety and Handling

As with all nitroaromatic compounds, **5-(Methoxycarbonyl)-2-nitrobenzoic acid** should be handled with care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: While specific toxicology is not widely reported, related nitrobenzoic acids are known to cause skin, eye, and respiratory irritation.^[5] Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.^[1]

Conclusion

5-(Methoxycarbonyl)-2-nitrobenzoic acid is a strategically designed building block offering chemists a reliable and versatile platform for the synthesis of complex molecules. The orthogonal reactivity of its carboxylic acid, ester, and nitro functionalities allows for selective and sequential transformations. Its ability to serve as a precursor to anthranilic acid derivatives makes it particularly valuable for constructing heterocyclic systems that form the core of numerous pharmaceutical agents. Understanding the nuanced reactivity and applying robust, validated protocols are key to unlocking the full potential of this powerful synthetic intermediate.

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